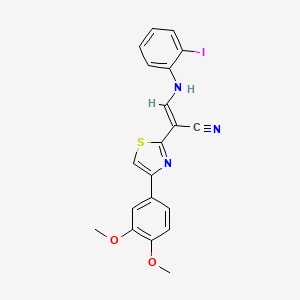

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16IN3O2S and its molecular weight is 489.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile is a member of the thiazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H21N3O3S

- Molecular Weight : 407.49 g/mol

- Purity : Typically around 95%.

Structure

The compound features a thiazole ring and a nitrile group, contributing to its unique reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Apoptosis Induction : Thiazole derivatives can activate intrinsic apoptotic pathways by increasing pro-apoptotic factors such as Bax and decreasing anti-apoptotic factors like Bcl-2.

- Cell Cycle Arrest : These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. They have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Some studies suggest that thiazole compounds can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their potential use in treating inflammatory diseases.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their anticancer efficacy against breast cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability, with IC50 values in the micromolar range .

Study 2: Antimicrobial Efficacy

A study in Pharmaceutical Biology evaluated the antimicrobial activity of thiazole-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, suggesting strong antimicrobial potential .

Data Summary Table

Aplicaciones Científicas De Investigación

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-iodophenyl)amino)acrylonitrile is a synthetic organic molecule with a complex structure featuring a thiazole ring, a methoxy-substituted phenyl group, and an acrylonitrile moiety. The presence of the thiazole ring suggests potential biological activity. Research indicates that thiazole derivatives can be effective as anti-cancer, antimicrobial, and antifungal agents . The acrylonitrile group's reactivity makes it useful in organic synthesis applications. The uniqueness of This compound is due to its combination of thiazole and acrylonitrile functionalities, along with specific substituents that may enhance its biological activity compared to simpler analogs.

Potential Applications

Because information on the specific compound is limited, research on similar compounds and their applications can provide insight.

| Compound Name | Structural Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| Thiazole Derivative A | Thiazole ring + alkyl groups | Antimicrobial | Simple structure |

| Acrylonitrile Derivative B | Acrylonitrile + phenolic groups | Anticancer | High reactivity |

| Iodinated Phenyl C | Iodine-substituted phenyl | Imaging agent | Radioactive properties |

- Drug Development The thiazole ring is a component in molecules with a broad range of biological activities. Research suggests that thiazole derivatives can be effective as anti-cancer agents, antimicrobials, and antifungals, so investigating this compound could contribute to the development of new drugs.

- Organic Synthesis As an acrylonitrile derivative, This compound could be useful in various organic synthesis applications. Research into its reactivity could provide insights into new synthetic pathways for other molecules.

- CDK Inhibitors Thiazole derivatives are recognized as agents with diverse biological activities, encompassing anticancer properties .

- Antimicrobial Agents Thiazole derivatives have attracted much attention in medicinal chemistry due to their diverse pharmacological activities .

Propiedades

IUPAC Name |

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-iodoanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16IN3O2S/c1-25-18-8-7-13(9-19(18)26-2)17-12-27-20(24-17)14(10-22)11-23-16-6-4-3-5-15(16)21/h3-9,11-12,23H,1-2H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGGEKZUZAZVQI-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3I)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3I)/C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16IN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.